Product packaging for 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine(Cat. No.:)

3,4,5-Trifluoro-[1,1-biphenyl]-2-amine

Cat. No.: B13933675
M. Wt: 223.19 g/mol
InChI Key: RPCDPYUKCHBTOU-UHFFFAOYSA-N
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Description

Significance of Aminobiphenyl Scaffolds in Advanced Synthesis

Aminobiphenyl scaffolds are crucial structural motifs in the development of functional molecules. These frameworks are foundational to a range of compounds, including pharmaceuticals, agrochemicals, and functional polymers. For instance, halogenated anilines, a category that includes aminobiphenyls, are widely utilized as intermediates in the manufacturing of fungicides and dyes. researchgate.net The biphenyl (B1667301) structure provides a stable, semi-rigid backbone that can be precisely functionalized, while the amine group offers a reactive site for building more complex molecular structures. The utility of these scaffolds lies in their ability to serve as versatile precursors for a wide array of chemical transformations, enabling the construction of targeted, high-value end products.

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal and agrochemical chemistry to enhance a compound's properties. The carbon-fluorine bond is the strongest in organic chemistry, which imparts significant stability to molecules. acs.org This stability often translates to a reduced rate of metabolic degradation, a desirable trait in pharmaceuticals and pesticides.

Strategically placing fluorine atoms can influence a molecule's lipophilicity (its ability to dissolve in fats), which can improve its absorption and transport across biological membranes. chemicalbook.com Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and influence the molecule's preferred conformation. These modifications can lead to stronger binding interactions with biological targets, thereby increasing the efficacy of a drug or agrochemical. It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrichemicals contain fluorine, highlighting the profound impact of this element in the life sciences. acs.org

Contextual Overview of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine: Research Landscape and Future Directions

The primary significance of this compound in the current research landscape is its role as a crucial building block or key intermediate in the synthesis of the modern fungicide, Fluxapyroxad. researchgate.netresearchgate.nethsppharma.com Fluxapyroxad is a succinate (B1194679) dehydrogenase inhibitor (SDHI), which functions by disrupting the respiratory process in fungal pathogens. chemicalbook.com

The research surrounding this compound is therefore heavily focused on optimizing its synthesis for industrial-scale production. Various synthetic routes have been developed and refined to produce this intermediate with high yield and purity. researchgate.netgoogle.com Notable methods include the Suzuki-Miyaura coupling, which has been improved to operate with very low catalyst loading (as low as 0.04 mol%), making the process more economical and environmentally friendly. researchgate.netacs.org Other explored synthetic strategies include the Negishi cross-coupling and multi-step processes starting from raw materials like 3,4,5-trifluorobromobenzene. chemicalbook.comgoogle.com

Future directions for research on this compound are likely to continue focusing on process chemistry. The main goals will be to further enhance the efficiency, safety, and cost-effectiveness of its production. google.comacs.org Developing even more sustainable catalytic systems, minimizing waste, and simplifying purification procedures are key challenges that will drive innovation in the synthesis of this important agrochemical intermediate. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 915416-45-4
Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
Appearance White to Off-White crystalline powder
Boiling Point 303.7°C (Predicted)
Density 1.315 g/cm³ (Predicted)
pKa 2.17 (Predicted)

Data sourced from multiple chemical suppliers and databases. hsppharma.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3N B13933675 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,3,4-trifluoro-6-phenylaniline

InChI

InChI=1S/C12H8F3N/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6H,16H2

InChI Key

RPCDPYUKCHBTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2N)F)F)F

Origin of Product

United States

Synthetic Methodologies for 3,4,5 Trifluoro 1,1 Biphenyl 2 Amine

Retrosynthetic Analysis of the 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine Core

A retrosynthetic analysis of this compound reveals several potential disconnection points for its synthesis. The most logical disconnection is at the C-C bond of the biphenyl (B1667301) system. This leads to two primary aryl synthons: a 3,4,5-trifluorophenyl component and a 2-aminophenyl component.

This disconnection strategy forms the basis for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Depending on the specific synthons chosen, one can be a boronic acid or ester and the other a halide. Another approach involves the formation of the biphenyl linkage with a nitro group in the ortho position, which is subsequently reduced to the desired amine functionality in the final step.

Classical and Established Synthetic Routes

Several established methods have been successfully employed for the synthesis of this compound, each with its own set of advantages and challenges.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl groups. In the context of synthesizing this compound, this typically involves the reaction of a 3,4,5-trifluorophenyl derivative with a 2-aminophenyl derivative in the presence of a palladium catalyst and a base.

One common approach involves the coupling of 5-bromo-1,2,3-trifluorobenzene with (2-aminophenyl)boronic acid. researchgate.net An alternative, and also frequently employed, strategy is the coupling of 3,4,5-trifluorophenylboronic acid with an ortho-substituted aniline (B41778) derivative, such as o-chloronitrobenzene, followed by reduction of the nitro group. google.comgoogle.com

Significant efforts have been directed towards optimizing the catalyst system to enhance efficiency and reduce costs, a critical factor for industrial applications. Research has demonstrated that very low catalyst loadings can be achieved. For instance, one improved process for the Suzuki-Miyaura coupling in the synthesis of biphenyl compounds has enabled catalyst loading as low as 0.04 mol%. researchgate.net

The choice of ligand is also crucial for the success of the coupling reaction. While traditional phosphine-based ligands are effective, modern research has explored the use of N-heterocyclic carbene (NHC) ligands. For example, benzyloxycalix sigmaaldrich.comarene has been reported as a suitable macrocyclic support for Pd-NHC complexes, which catalyze C-C cross-coupling reactions with high efficiency. researchgate.net In one study, the use of a pre-formed two-ligand catalyst, allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II), at a loading of 0.05 mol%, resulted in a 99% yield of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. google.com

Catalyst SystemCatalyst Loading (mol%)Ligand TypeYield (%)Reference
Palladium-based0.04Not SpecifiedHigh researchgate.net
Pd(PPh3)40.0095 (relative to o-chloronitrobenzene)TriphenylphosphineNot Specified google.com
allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II)0.05N-Heterocyclic Carbene (NHC)99 google.com
Pd-NHC on Benzyloxycalix sigmaaldrich.comarene support1N-Heterocyclic Carbene (NHC)Not Specified researchgate.net

The reaction conditions, including the choice of solvent and base, play a pivotal role in the outcome of the Suzuki-Miyaura coupling. A variety of solvents can be employed, with the selection often depending on the specific substrates and catalyst system. In one patented method involving the coupling of 3,4,5-trifluoroboronic acid and o-chlorobenzonitrile, ethanol (B145695) was highlighted as a preferred solvent, although isopropanol, isobutanol, dichloromethane, and toluene (B28343) were also mentioned as viable options. google.com

The base is required to activate the boronic acid component. Common bases used in these reactions include carbonates, phosphates, and hydroxides. The reaction temperature and time are also critical parameters that need to be optimized to ensure complete reaction and minimize the formation of byproducts.

Grignard Reagent-Mediated Approaches to Fluorinated Aryl Intermediates

An alternative to boronic acid-based cross-coupling involves the use of Grignard reagents. One documented synthesis utilizes 3,4,5-trifluorophenylmagnesium bromide as a key intermediate. chemicalbook.com This Grignard reagent is prepared from the corresponding aryl bromide and magnesium metal.

In a specific example, the 3,4,5-trifluorophenylmagnesium bromide is reacted with zinc chloride to form an organozinc intermediate. This is then coupled with phenylmethylideneamino-2-chlorobenzene in the presence of a palladium catalyst, (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride. The resulting imine is subsequently hydrolyzed with sulfuric acid to yield the final product, 3,4,5-trifluoro-2'-aminobiphenyl, with a reported yield of 78%. chemicalbook.com

StepReagentsIntermediatesCatalystYield (%)Reference
13,4,5-trifluorophenyl bromide, Mg3,4,5-trifluorophenylmagnesium bromide-- chemicalbook.com
23,4,5-trifluorophenylmagnesium bromide, ZnCl2Organozinc compound-- chemicalbook.com
3Organozinc, phenylmethylideneamino-2-chlorobenzeneImine of the target compound(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride- chemicalbook.com
4Imine intermediate, H2SO4This compound-78 chemicalbook.com

Reductive Transformations of Nitrobiphenyl Precursors

A common and effective strategy for the synthesis of this compound involves the initial synthesis of its nitro analogue, 3',4',5'-trifluoro-2-nitrobiphenyl, followed by a reduction step. google.comgoogle.com The nitro-biphenyl intermediate is typically prepared via a Suzuki-Miyaura coupling between 3,4,5-trifluorophenylboronic acid and an ortho-halonitrobenzene, such as o-chloronitrobenzene. google.comgoogle.com

The subsequent reduction of the nitro group to an amine can be achieved through various methods, most commonly catalytic hydrogenation. A range of catalysts and reaction conditions have been reported for this transformation. One patent describes the use of an aluminum-nickel alloy powder in the presence of triethylamine (B128534) and methanol, under a hydrogen pressure of 1.0 MPa at 80°C, which resulted in a 93% yield of the desired amine. google.com Another example from the same patent demonstrates the use of 5% Pd/C as the catalyst, achieving a 95% yield. google.com

Reducing Agent/CatalystSolvent SystemReaction ConditionsYield (%)Reference
Aluminum-nickel alloy powderMethanol, Triethylamine80°C, 1.0 MPa H293 google.com
5% Pd/CNot SpecifiedNot Specified95 google.com

Other Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

Beyond the more common Suzuki and Buchwald-Hartwig reactions, other metal-catalyzed strategies have been developed for the construction of the this compound scaffold. These methods often involve the formation of the key carbon-carbon biphenyl bond or the installation of the amine group through various catalytic cycles.

One notable approach involves a palladium-catalyzed cross-coupling reaction between a boronic acid and a nitrile compound. google.com In this synthesis, 3,4,5-trifluorobenzene boric acid is coupled with an ortho-substituted benzonitrile, such as o-chlorobenzonitrile, to form the biphenyl carbonitrile intermediate. google.com This reaction is catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a phosphine (B1218219) ligand. google.comgoogle.com The resulting 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile is then converted to the final amine product through subsequent hydrolysis and degradation steps. google.com

Another distinct metal-catalyzed route utilizes an organozinc reagent. In this method, 3,4,5-trifluorophenylmagnesium bromide (a Grignard reagent) is first transmetalated with zinc chloride to form the corresponding organozinc compound. chemicalbook.com This species then undergoes a palladium-catalyzed cross-coupling reaction with an imine derivative of 2-chloroaniline (B154045) (phenylmethylideneamino-2-chlorobenzene). chemicalbook.com The reaction, catalyzed by a palladium(II) complex, forms the C-C biphenyl bond. The imine protecting group is subsequently hydrolyzed under acidic conditions to yield the final this compound. chemicalbook.com This pathway demonstrates the versatility of metal catalysis by forming the biphenyl linkage with a pre-functionalized aniline derivative.

MethodKey ReactantsCatalyst SystemBond FormedReported Yield
Palladium-Catalyzed Nitrile Coupling3,4,5-Trifluorobenzene boric acid + o-ChlorobenzonitrilePd(PPh₃)₄ / Phosphine LigandCarbon-Carbon (Biphenyl)60-65% (overall, 4 steps) google.com
Palladium-Catalyzed Organozinc Coupling3,4,5-Trifluorophenyl organozinc + Phenylmethylideneamino-2-chlorobenzene(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichlorideCarbon-Carbon (Biphenyl)78% chemicalbook.com

Advanced and Sustainable Synthetic Strategies

Recent advancements in chemical synthesis have emphasized the need for more efficient, environmentally benign, and scalable production methods. These principles are being actively applied to the synthesis of aminobiphenyls, including this compound.

The application of green chemistry principles aims to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. unibo.itnih.gov In the context of aminobiphenyl synthesis, this has led to significant process improvements. A key achievement has been the development of highly active catalyst systems for Suzuki-Miyaura coupling that allow for drastically reduced catalyst loadings. For the synthesis of this compound, methods have been reported that lower the palladium catalyst loading to as little as 0.04 mol%, providing a more economical and environmentally friendly process. researchgate.net

Other green chemistry approaches applicable to this class of compounds include:

Mechanosynthesis: This technique uses mechanical energy, often from ball milling, to induce reactions between solid reagents, thereby eliminating the need for bulk solvents. murraystate.edu This method has been successfully demonstrated for producing 2-aminobiphenyl (B1664054) palladacycle catalysts, offering a faster, cleaner, and higher-yielding alternative to traditional solution-based methods. murraystate.edu

Photocatalysis: The use of visible light from sources like LEDs to promote chemical reactions is a growing area of sustainable chemistry. sciencedaily.com For amine synthesis, photocatalysts based on ruthenium or iridium can funnel light energy to activate substrates, enabling new reaction pathways under mild conditions. sciencedaily.com

Novel Catalysts: The development of novel, highly efficient catalysts can eliminate waste. For instance, a gold-based catalyst has been used to prepare amines in a one-step, waste-free reaction, representing a significant improvement over traditional methods that generate substantial byproducts. innovations-report.com

Green Chemistry PrincipleApplication in Aminobiphenyl SynthesisKey Advantage
Atom Economy / Catalyst EfficiencyUse of highly active Pd catalysts for Suzuki coupling, reducing loading to 0.04 mol%. researchgate.netReduced metal waste, lower cost, and improved process mass intensity (PMI). unibo.it
Safer Solvents & AuxiliariesMechanosynthesis (ball milling) to produce catalysts without organic solvents. murraystate.eduElimination of harmful and aqueous waste streams. murraystate.edu
Energy EfficiencyVisible-light photocatalysis to drive reactions at ambient temperature. sciencedaily.comReduced energy consumption compared to thermally driven reactions.
Waste PreventionDevelopment of catalytic one-step reactions that produce no stoichiometric byproducts. innovations-report.comEliminates costly and environmentally damaging waste disposal. innovations-report.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the scalable production of fine chemicals and pharmaceutical intermediates. nih.govuc.pt This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. uc.pt

A multi-step synthesis of this compound, which involves steps like a Suzuki coupling followed by the reduction of a nitro or nitrile group, is well-suited for translation into a continuous flow process. google.comgoogle.com By connecting multiple flow reactors in sequence, a "telescoped" synthesis can be achieved where the product of one step is directly fed into the next without the need for manual handling or isolation of intermediates. nih.gov This approach can significantly reduce production time, minimize operator exposure to potent compounds, and facilitate automated, large-scale manufacturing. uc.pt

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions, often in aqueous media. mdpi.comresearchgate.net While a specific biocatalytic route to this compound has not been extensively reported, the methodologies are highly applicable to this compound class.

Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases are widely used for the synthesis of chiral amines. mdpi.comfrontiersin.org These enzymes could potentially be applied to the synthesis of aminobiphenyls, for example, by performing an asymmetric reduction of a corresponding imine or ketone precursor. Engineered IREDs have been shown to be effective for the atroposelective synthesis of axially chiral heterobiaryl amines through dynamic kinetic resolution, a technique that could be relevant for certain substituted biphenyls. rsc.org

Furthermore, since this compound is a precursor to the amide-containing fungicide Fluxapyroxad, biocatalytic amide formation is also relevant. google.comhsppharma.com Lipases and other hydrolases have been identified that can efficiently form amide bonds in aqueous solutions, avoiding the stoichiometric activating agents and harsh conditions common in traditional amide synthesis. nih.gov

Purification and Isolation Procedures for Synthetic Intermediates and Final Product

Effective purification and isolation are critical for obtaining this compound with the high purity required for its use as a pharmaceutical intermediate, with reports showing purities as high as 99.88%. researchgate.net The procedures typically involve a series of work-up and purification steps tailored to remove unreacted starting materials, catalysts, and byproducts.

Common procedures following the synthesis include:

Catalyst Removal: Solid catalysts, such as palladium on carbon (Pd/C) or aluminum-nickel alloys used in reduction steps, are typically removed by simple filtration of the reaction mixture. google.com

Aqueous Work-up and Extraction: The reaction mixture is often quenched with water and the pH is adjusted. chemicalbook.com The product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or toluene. google.comchemicalbook.com This step separates the organic product from water-soluble salts and reagents. The combined organic phases are often washed with water or brine to further remove impurities. chemicalbook.com

Solvent Removal: The organic solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the crude product. chemicalbook.com

Crystallization/Recrystallization: The crude product, which may be an oil or a solid, is often purified by crystallization from an appropriate solvent system. chemicalbook.com This process is highly effective at removing minor impurities and results in the final product as a white to off-white crystalline powder. homesunshinepharma.com

Purification StepPurposeExample Solvents/Reagents
FiltrationRemoval of heterogeneous catalysts and solid byproducts.Diatomaceous earth (as a filter aid). chemicalbook.com
Liquid-Liquid ExtractionSeparation of the product from aqueous-soluble impurities.Ethyl acetate, Toluene, Water. google.comchemicalbook.com
pH AdjustmentTo ensure the amine product is in its neutral form for extraction into organic solvents.Sodium hydroxide, Sulfuric acid. chemicalbook.com
ConcentrationRemoval of volatile extraction solvents to isolate the crude product.N/A (performed under vacuum). chemicalbook.com
CrystallizationFinal purification to achieve high-purity solid product.Various organic solvents or solvent mixtures.

Reactivity and Chemical Transformations of 3,4,5 Trifluoro 1,1 Biphenyl 2 Amine

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (SₑAr) allows for the direct functionalization of C-H bonds on the aromatic rings. wikipedia.org The regiochemical outcome of such reactions on 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is governed by the directing effects of the existing substituents.

The amine group (-NH₂) is a powerful activating group and an ortho, para-director. Conversely, the 3,4,5-trifluorophenyl group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the fluorine atoms. Therefore, electrophilic attack is overwhelmingly directed to the unsubstituted, amine-bearing ring. chempedia.info

However, direct SₑAr reactions on anilines can be problematic. The strong basicity of the amine group can lead to complexation with Lewis acid catalysts, deactivating the ring system. chempedia.info Furthermore, the strong activating nature of the amine can lead to polysubstitution and oxidation under harsh reaction conditions (e.g., nitration). To overcome these issues, the amine is typically protected as an acetanilide (B955) (-NHCOCH₃). This modification moderates the activating effect of the amine, prevents catalyst poisoning, and provides steric hindrance that often favors para-substitution over ortho-substitution.

Nucleophilic Aromatic Substitution Involving Fluorine or Other Halogen Substituents

The 3,4,5-trifluorophenyl ring of the molecule is highly electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov In this reaction, a nucleophile attacks the electron-poor aromatic ring, displacing one of the fluorine atoms. The reaction is facilitated by the presence of multiple electron-withdrawing fluorine atoms, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

Based on studies of related polyfluorinated biphenyls, the fluorine atom at the 4'-position (para to the biphenyl linkage) is the most activated towards nucleophilic attack and thus the most likely to be displaced. nih.govsemanticscholar.org This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent phenyl ring from this position. A variety of nucleophiles, including alkoxides, amines, and thiolates, can participate in this reaction, typically under basic conditions. beilstein-journals.org

NucleophileBaseSolventExpected Major Product
Sodium methoxide-Methanol3',5'-Difluoro-4'-methoxy-[1,1'-biphenyl]-2-amine
DiethylamineK₂CO₃DMFN⁴,N⁴-Diethyl-3',5'-difluoro-[1,1'-biphenyl]-2,4'-diamine
Sodium thiophenoxide-DMF3',5'-Difluoro-4'-(phenylthio)-[1,1'-biphenyl]-2-amine

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Modern synthetic chemistry increasingly utilizes transition-metal-catalyzed C-H activation to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov While a primary amine itself is not a conventional directing group for C-H activation, it can be readily converted into a variety of powerful directing groups. nih.gov

This strategy involves a two-step sequence. First, the amine of this compound is acylated with a moiety that can coordinate to a palladium catalyst, such as picolinamide (B142947) or other N-containing heterocycles. This installed group then directs the palladium catalyst to a specific C-H bond, typically at the ortho position, facilitating its cleavage and subsequent functionalization. researchgate.net This approach enables a range of transformations, including arylation, alkylation, and olefination, at positions that are otherwise difficult to access. snnu.edu.cn For example, after conversion to an N-picolinamide derivative, a Pd(II)-catalyzed C-H arylation could be performed at the C6 position of the aniline (B41778) ring.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Amine and Biphenyl Moieties

The structure of 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine, featuring a primary amine ortho to the biaryl linkage, is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. A prominent example of such a transformation is the synthesis of fluorinated carbazoles. Carbazoles are a significant class of heterocyclic compounds found in numerous natural products and synthetic materials with important biological and photophysical properties.

The intramolecular cyclization of 2-aminobiphenyls to carbazoles typically proceeds via a C-H activation and C-N bond formation pathway, often catalyzed by transition metals such as palladium. In the case of 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine, the cyclization would lead to the formation of a trifluorinated carbazole (B46965). The fluorine atoms on one of the phenyl rings significantly influence the electronic properties of the molecule, which can in turn affect the reactivity and the properties of the resulting carbazole.

Research on the synthesis of fluorinated carbazoles has demonstrated the feasibility of intramolecular C-H arylation of N-phenyl-2-haloanilines. While not specifically detailing the cyclization of 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine itself, these studies provide a strong precedent for this type of transformation. For instance, a bimetallic catalytic system of Pd(OAc)₂/CuI has been shown to be effective for the synthesis of various fluorine-substituted carbazoles from N-phenyl-2-haloaniline derivatives under ligand-free conditions. nih.gov This method is effective for both chloro and bromo precursors and requires a low loading of the palladium catalyst. nih.gov

The general reaction scheme for the palladium-catalyzed intramolecular C-H arylation to form a carbazole core from a 2-aminobiphenyl (B1664054) derivative is a well-established synthetic strategy. The reaction typically involves the oxidative addition of a palladium(0) catalyst to the C-X bond (where X is a halide) of the 2-haloaniline precursor, followed by C-H activation of the adjacent phenyl ring and reductive elimination to form the carbazole and regenerate the catalyst. For 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine, a related pathway involving direct C-H functionalization can be envisaged, particularly if the amine is first acylated or otherwise modified.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Fluorinated Carbazoles from N-Phenyl-2-haloaniline Derivatives nih.gov
EntrySubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1N-(4-fluorophenyl)-2-bromoanilinePd(OAc)₂ (0.5 mol%), CuI (10 mol%)Cs₂CO₃DMF12092
2N-(3,4-difluorophenyl)-2-bromoanilinePd(OAc)₂ (0.5 mol%), CuI (10 mol%)Cs₂CO₃DMF12089
3N-(2,4-difluorophenyl)-2-chloroanilinePd(OAc)₂ (0.5 mol%), CuI (10 mol%)Cs₂CO₃DMF12085
4N-(3,5-difluorophenyl)-2-bromoanilinePd(OAc)₂ (0.5 mol%), CuI (10 mol%)Cs₂CO₃DMF12091

The data in Table 1, derived from studies on analogous fluorinated N-phenyl-2-haloanilines, suggests that the intramolecular cyclization to form the corresponding trifluorinated carbazole from 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine or its derivatives is a highly plausible and efficient transformation. The electron-withdrawing nature of the trifluorophenyl ring may influence the ease of C-H activation.

Stereochemical Control in Reactions Leading to Derivatives

The biphenyl scaffold of 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine is a classic example of a system that can exhibit axial chirality, or atropisomerism, provided that rotation around the C-C single bond connecting the two aryl rings is sufficiently hindered. The presence of substituents at the ortho positions of the biphenyl linkage is a key factor in inducing this rotational barrier. In 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine, the amine group at the 2-position and a hydrogen atom at the 2'-position, along with the fluorine at the 5'-position (equivalent to 3'-position due to symmetry), may not provide a high enough barrier to allow for the isolation of stable atropisomers at room temperature. However, derivatization of the amine or the introduction of substituents at the 2'- and 6'-positions can lead to stable atropisomeric products.

The primary amine group in 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine can serve as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the regioselective introduction of new substituents at the ortho C-H bonds of the adjacent phenyl ring, a key step in the synthesis of axially chiral biaryls.

Recent advances in catalysis have enabled the atroposelective synthesis of biaryl-2-amines through palladium-catalyzed C-H olefination. nih.gov In these reactions, a chiral ligand, such as a chiral phosphoric acid (CPA), is used in conjunction with a palladium catalyst to control the stereochemical outcome of the reaction. The free amine group of the biaryl-2-amine substrate coordinates to the palladium center, directing the C-H activation to the ortho position. The chiral ligand then creates a chiral environment around the metal center, leading to the formation of one enantiomer of the axially chiral product in excess.

Similarly, cobalt-catalyzed atroposelective C-H arylation has been developed for the synthesis of enantioenriched biaryl-2-amines. nih.gov This methodology provides an alternative and sustainable approach to constructing axially chiral C-N bonds.

While specific studies on the atroposelective functionalization of 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine are not prevalent in the literature, the general principles established for other biaryl-2-amines are directly applicable. The trifluorophenyl group would likely exert a significant electronic and steric influence on the course of such reactions.

Table 2: Examples of Atroposelective C-H Functionalization of Biaryl-2-amines
TransformationCatalyst SystemDirecting GroupKey FindingsReference
C-H OlefinationPd(OAc)₂ / Chiral Spiro Phosphoric Acid (SPA)Free AmineGood yields and high enantioselectivities (up to 97% ee) for a broad range of axially chiral biaryl-2-amines. nih.gov
C-H ArylationCo(II) salt / Salicyloxazoline LigandFree AmineProvides access to a broad range of enantioenriched biaryl-2-amines in good yields with excellent enantioselectivities (up to 99% ee). nih.gov
C-H Alkynylation, Allylation, NaphthylationPd(OAc)₂ / tert-Leucine (chiral transient directing group)Aldehyde (derived from amine)Effective for the synthesis of axially chiral biaryl aldehydes with high enantioselectivity. nih.gov

The application of these or similar catalytic systems to derivatives of 3,4,5-Trifluoro-[1,1'-biphenyl]-2-amine would be a promising strategy for the synthesis of novel, enantioenriched fluorinated biaryl compounds. The stereochemical outcome would be influenced by the nature of the chiral ligand, the reaction conditions, and the specific substitution pattern of the biphenyl substrate.

Spectroscopic and Structural Elucidation for Reaction Monitoring and Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a suite of one-dimensional and two-dimensional experiments that together provide a complete picture of the molecule's connectivity and environment.

One-dimensional NMR spectra offer the initial and most direct evidence for the formation of the target compound.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the two aromatic rings. The protons on the non-fluorinated aniline (B41778) ring typically appear as a set of multiplets in the aromatic region (approx. 6.7–7.3 ppm). The two protons on the trifluorophenyl ring are chemically equivalent and appear as a single signal, which is split into a triplet by coupling to the two ortho fluorine atoms (³JH-F). The amine (-NH₂) protons present a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show distinct signals for each of the 12 carbons, with their chemical shifts influenced by the attached atoms and their position in the rings. The carbons bonded to fluorine will exhibit characteristic splitting (¹JC-F), which is typically very large ( >200 Hz). Carbons two or three bonds away from fluorine will also show smaller couplings (²JC-F, ³JC-F).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. biophysics.org The large chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine signals. biophysics.org For this compound, the spectrum is expected to show two distinct resonances due to the molecule's symmetry: one for the two fluorine atoms at the 3- and 5-positions and another for the single fluorine at the 4-position. The signal for F3/F5 would likely appear as a doublet, split by the adjacent F4, while the F4 signal would appear as a triplet, split by the two equivalent F3/F5 atoms. dcu.ie

The following table summarizes the anticipated NMR data for the compound.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~ 6.7-7.3m-Ar-H (aminophenyl ring)
¹H~ 7.0-7.2t³JH-F ≈ 7-9Ar-H (trifluorophenyl ring, H-2', H-6')
¹H~ 3.7br s-NH
¹³C~ 115-155various (d, t, dd)¹JC-F, ²JC-F, ³JC-FAr-C
¹⁹F~ -130 to -140d³JF-F ≈ 20F -3', F -5'
¹⁹F~ -155 to -165t³JF-F ≈ 20F -4'

Note: Chemical shifts are predictive and can vary based on solvent and reference standard. ¹⁹F shifts are referenced to CFCl₃.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the precise connectivity of the atoms, which is crucial for distinguishing between isomers. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the four adjacent protons on the aminophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments for all protonated carbons in the molecule.

Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and confirming its elemental composition. When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful method for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of the product. tripod.com

The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₂H₈F₃N. nih.gov The fragmentation pattern observed in the mass spectrum offers structural information. For aromatic amines, the molecular ion (M⁺˙) is typically prominent due to the stability of the aromatic system.

A plausible fragmentation pathway would involve:

Formation of the molecular ion [C₁₂H₈F₃N]⁺˙.

Loss of a hydrogen radical from the amine group to form the [M-1]⁺ ion.

Cleavage of the C-N bond, leading to the loss of the •NH₂ radical and formation of a [C₁₂H₆F₃]⁺ ion.

Cleavage of the central C-C bond connecting the two rings, although this often requires higher energy.

m/z (mass-to-charge ratio) Proposed Ion/Fragment Formula
223.06Molecular Ion [M]⁺˙[C₁₂H₈F₃N]⁺˙
222.05[M-H]⁺[C₁₂H₇F₃N]⁺
207.05[M-NH₂]⁺[C₁₂H₆F₃]⁺
145.01Trifluorophenyl cation[C₆H₂F₃]⁺
77.04Phenyl cation[C₆H₅]⁺

X-Ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For derivatives of this compound, this technique would yield exact bond lengths, bond angles, and crucial conformational details.

While the parent molecule is achiral, X-ray crystallography would be essential for determining the absolute stereochemistry of any chiral derivatives. For the biphenyl (B1667301) system itself, a key piece of information is the torsional or dihedral angle between the planes of the two aromatic rings. ic.ac.uk This angle is a result of the balance between the steric hindrance of the ortho substituents (the amine group in this case) and the electronic effects favoring co-planarity (π-conjugation). ic.ac.uk The analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and potential C-H···F or π-π stacking interactions, which govern the solid-state packing. dcu.ie

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Synthetic Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com They are particularly useful for identifying the presence of specific functional groups, making them excellent tools for monitoring the progress of a synthesis. For example, in a reaction to form this compound, the appearance of N-H stretching bands would signal the successful introduction of the amine group.

The key expected vibrational frequencies are:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Description
N-H Stretch3350–3500 (two bands)IR, RamanAsymmetric and symmetric stretching of the primary amine. youtube.com
Aromatic C-H Stretch3000–3100IR, RamanStretching of C-H bonds on the aromatic rings. davuniversity.org
C=C Aromatic Stretch1450–1620 (multiple bands)IR, RamanIn-plane stretching of the carbon-carbon bonds within the aromatic rings. uomustansiriyah.edu.iq
N-H Bend (Scissoring)1560–1640IRIn-plane bending of the H-N-H group. youtube.com
C-N Stretch1250–1350IRStretching of the bond between the aromatic ring and the nitrogen atom. youtube.com
C-F Stretch1100–1400 (strong, multiple bands)IRStretching of the carbon-fluorine bonds, typically giving rise to very strong absorptions.

Theoretical and Computational Investigations of 3,4,5 Trifluoro 1,1 Biphenyl 2 Amine and Its Reactivity

Elucidation of Reaction Mechanisms Using Computational Methods

Solvent Effects on Reaction Energetics and Pathways

No specific research data was found detailing the influence of solvents on the reaction energetics and pathways for 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine.

Computational studies in this area would typically involve quantum mechanical calculations to model key reactions, such as the Suzuki-Miyaura coupling often used in its synthesis. These models would be run using various solvent environments, employing implicit or explicit solvation models. The goal would be to determine how solvent polarity and other properties affect the activation energies of transition states and the stability of intermediates. Such a study would yield data on reaction kinetics and thermodynamic stability in different solvents, providing insights to optimize reaction conditions for higher yield and purity.

Conformational Analysis and Torsional Potential Energy Surface Scans

There are no published studies that provide a conformational analysis or a torsional potential energy surface (PES) scan for this compound.

A conformational analysis for this molecule would be crucial for understanding its three-dimensional structure and flexibility. The central bond connecting the two phenyl rings is a key rotatable bond. A torsional PES scan would involve calculating the molecule's potential energy at incremental rotations around this C-C bond. This analysis identifies the lowest energy conformations (ground states) and the energy barriers required to rotate from one conformation to another. For a substituted biphenyl (B1667301) like this, the analysis would reveal how the fluorine and amine substituents create steric hindrance and influence the dihedral angle between the rings in the most stable conformer.

A representative data table from such a hypothetical scan is shown below to illustrate the expected findings. The values are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Hypothetical Torsional Potential Energy Surface Scan Data

Dihedral Angle (°) Relative Energy (kcal/mol)
0 5.5 (Steric Clash)
30 1.5
45 0.0 (Global Minimum)
60 0.8
90 2.1 (Local Maximum)
120 0.9
135 0.2 (Local Minimum)
180 4.8 (Steric Clash)

Note: Data is illustrative and not based on published research for this specific compound.

Prediction of Spectroscopic Signatures for Synthetic Validation (e.g., NMR chemical shifts)

Specific computational predictions for the NMR chemical shifts of this compound are not available in the reviewed literature.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data like ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For synthetic validation, chemists compare experimentally obtained spectra to these computationally predicted values. A successful prediction would involve optimizing the molecule's geometry at a specific level of theory and then calculating the NMR shielding tensors. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, provide the predicted chemical shifts. For ¹⁹F NMR, which is particularly relevant for this molecule, predictions are highly sensitive to the electronic environment and conformation, making accurate computational modeling a valuable tool for confirming the structure and purity of the synthesized compound.

An example of a table that would be generated from such a study is provided below. The chemical shift values are hypothetical.

Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

Atom Predicted Shift (ppm) Experimental Shift (ppm)
H (ortho to NH₂) 7.15 7.12
C (ipso to NH₂) 145.2 144.9
F (para) -110.5 -110.2
F (meta) -138.0 -137.8

Note: Data is illustrative and not based on published research for this specific compound.

Applications and Utility in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Systems and Advanced Molecules

The most prominent and well-documented application of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is its role as a key intermediate in the synthesis of the fungicide Fluxapyroxad. hsppharma.comhomesunshinepharma.comresearchgate.netgoogle.com Fluxapyroxad is a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control a wide spectrum of fungal diseases in various crops. nih.govchemicalbook.comwikipedia.org

The synthesis involves the formal condensation of the amine group of this compound with the carboxylic acid group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid to form a complex amide linkage. nih.gov This transformation highlights the compound's utility as a foundational scaffold for constructing agrochemicals with sophisticated, multi-ring structures. The preparation of the biphenylamine itself often involves advanced cross-coupling methodologies, such as the Suzuki-Miyaura coupling, underscoring its connection to modern synthetic strategies. researchgate.netchemicalbook.comacs.orgacs.org

PrecursorReaction TypeFinal ProductApplication
This compoundAmide CouplingFluxapyroxadAgrochemical Fungicide (SDHI)

Building Block in the Synthesis of Specialty Polymers and Functional Materials

The structural features of this compound make it a promising candidate for the development of specialty polymers and functional materials, including those used in Organic Light-Emitting Diodes (OLEDs), liquid crystals, and organic semiconductors.

Halogenated anilines are recognized as important intermediates for functional polymers, with some derivatives offering potential as flame-retardant materials. researchgate.net The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and specific electronic properties. researchgate.net Fluorinated biphenyl (B1667301) moieties, in particular, are incorporated into high-performance polymers like polyimides to improve gas separation properties, thermal stability, and solubility, while lowering the dielectric constant and water absorption. uva.esbohrium.com

In the context of organic electronics, fluorination of organic semiconductors is a key strategy for tuning molecular energy levels, optimizing electron-transport pathways, and increasing the stability of materials against heat and oxygen. fluorobenzene.ltd This can lead to enhanced performance in devices like OLEDs and perovskite solar cells. tuni.fi While direct synthesis of polymers from this compound is not widely reported, its structure is analogous to monomers used to create materials with desirable properties for advanced applications.

Material ClassPotential Role of Fluorinated Biphenylamine MonomerDesired PropertiesPotential Applications
PolyimidesDiamine componentEnhanced thermal stability, gas permeability, low dielectric constantGas separation membranes, microelectronics
Organic SemiconductorsCore structural unitTuned energy levels, improved charge transport, enhanced stabilityOrganic Field-Effect Transistors (OFETs), Solar Cells
OLED MaterialsComponent of hole-transport or emissive layersHigher luminous efficiency, color purity, longer device lifetimeDisplay technology, solid-state lighting

Ligand or Catalyst Component in Transition Metal Catalysis and Asymmetric Synthesis

While not a ligand itself, this compound serves as a valuable precursor for the synthesis of specialized ligands used in transition metal catalysis. The primary amine group (-NH2) is a versatile functional handle that can be readily modified to create more complex structures, such as Schiff bases, phosphine-amines, or N-heterocyclic carbenes (NHCs), which are crucial classes of ligands in modern catalysis.

The incorporation of fluorine atoms into a ligand's structure can significantly influence the electronic properties of the metal center it coordinates to. nih.govfu-berlin.de The strong electron-withdrawing nature of fluorine can enhance the catalytic activity and selectivity in various reactions, including cross-coupling, C-H activation, and asymmetric synthesis. nih.gov Fluorinated ligands can lead to catalysts with improved stability and unique reactivity profiles. acs.org Therefore, derivatives of this compound are of interest for developing next-generation catalysts.

Ligand TypeSynthetic Modification of AminePotential Catalytic Application
Schiff Base LigandsCondensation with aldehydes/ketonesAsymmetric synthesis, oxidation reactions
N-Heterocyclic Carbene (NHC) PrecursorsMulti-step synthesis involving cyclizationSuzuki-Miyaura coupling, olefin metathesis
Phosphine-Amine LigandsReaction with chlorophosphinesCross-coupling reactions, hydrogenation

Development of Chemical Probes for Research (non-biological target assessment)

The trifluorophenyl moiety of this compound makes it an attractive scaffold for the development of chemical probes, particularly for applications involving ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique for studying molecular interactions because of the high sensitivity of the ¹⁹F nucleus and the near-complete absence of fluorine in most biological and many chemical systems. pharma-industry-review.comcfplus.czacs.org

A chemical probe built upon this structure could be functionalized—for example, by converting the amine group into a reactive handle for "click" chemistry—to attach it to a molecule of interest. cfplus.cz The distinct signals from the three fluorine atoms on the phenyl ring would change their chemical shift upon binding to a target analyte or a change in the local chemical environment. nih.govacs.org This allows for the sensitive detection and characterization of binding events, conformational changes, or the presence of specific chemical species without interference from background signals.

Feature of CompoundUtility in Chemical ProbesAnalytical Technique
Trifluorophenyl Group¹⁹F NMR reporter¹⁹F NMR Spectroscopy
Biphenyl ScaffoldTunable, rigid backbone for probe designVarious spectroscopic methods
Amine GroupSite for functionalization and attachmentSynthesis of targeted probes

Applications in Supramolecular Chemistry and Host-Guest Systems

The electron-deficient nature of the trifluorophenyl ring in this compound makes it an ideal component for constructing molecules that participate in specific non-covalent interactions, which are the foundation of supramolecular and host-guest chemistry. wikipedia.orgnih.gov One particularly relevant interaction is the phenyl-perfluorophenyl polar-π interaction. acs.orgnih.govnycu.edu.tw This involves the stacking of an electron-rich aromatic ring (like the unsubstituted phenyl ring in the same molecule or another molecule) with an electron-poor fluorinated aromatic ring.

This interaction, though relatively weak on its own, can be significantly enhanced by encapsulation within a host molecule, such as a cucurbituril. acs.orgnih.govpolimi.it By designing guest molecules based on the this compound scaffold, researchers can create robust, self-assembling systems. These systems can be used to form supramolecular polymers and hydrogels with interesting properties like self-healing and high viscoelasticity. nih.govnih.gov The compound thus serves as a valuable building block for designing molecular guests for advanced host-guest systems with applications in materials science and nanotechnology. nih.gov

Interaction TypeDescriptionPotential Host Molecules
Polar-π StackingAttraction between electron-rich and electron-poor aromatic rings.Cucurbiturils, Cyclodextrins
Hydrophobic InteractionsEntropic driving force for nonpolar groups to aggregate in aqueous solution.Cyclodextrins, Calixarenes
Hydrogen BondingInteraction involving the amine group's hydrogen atoms.Various hosts with H-bond acceptors

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Routes

The industrial-scale production of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine has predominantly relied on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net While effective, the drive for greener and more cost-effective processes is fueling research into novel synthetic strategies. Future developments are likely to focus on several key areas:

Advancements in Catalysis for Suzuki-Miyaura Coupling: Research is ongoing to develop more robust and efficient palladium-based catalysts. mdpi.com This includes the design of novel ligands that can enhance catalyst stability and turnover numbers, thereby reducing the required catalyst loading and minimizing palladium contamination in the final product. google.com The use of alternative metal catalysts, such as nickel, is also being explored as a more abundant and less expensive option. rsc.org

Direct C-H Arylation: A significant leap forward in synthetic efficiency would be the adoption of direct C-H arylation strategies. rsc.orgresearchgate.net This approach circumvents the need for pre-functionalized starting materials (like boronic acids or organohalides), thereby reducing the number of synthetic steps, minimizing waste, and lowering costs. acs.org The development of regioselective C-H activation methods for the direct coupling of a trifluorophenyl group with an aniline (B41778) derivative is a promising, albeit challenging, avenue of research. acs.org

Flow Chemistry: The transition from batch to continuous flow manufacturing presents numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. reachemchemicals.com Developing a robust and scalable flow process for the synthesis of this compound could lead to significant improvements in production efficiency and consistency.

Synthetic RouteKey AdvantagesPotential Research Focus
Advanced Suzuki-Miyaura Coupling Well-established, high yieldsDevelopment of more active and stable catalysts (e.g., novel ligands, nickel catalysts)
Direct C-H Arylation Atom economy, reduced stepsImproving regioselectivity and catalyst efficiency
Flow Chemistry Enhanced safety, scalability, automationOptimization of reaction conditions and reactor design for continuous production

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing trifluorophenyl moiety. While its primary use is as a building block, there is considerable untapped potential in exploring its reactivity to generate novel molecular scaffolds.

Future research could delve into:

Directed Ortho-Metalation: The amino group can act as a directing group for ortho-lithiation or other metalation reactions, allowing for the selective functionalization of the aniline ring. This could open pathways to a wide range of substituted derivatives with potentially interesting biological or material properties.

Novel Cyclization Reactions: The unique electronic and steric environment of the molecule could be exploited in novel intramolecular or intermolecular cyclization reactions to construct complex heterocyclic systems.

Transformations of the Amino Group: Beyond simple acylation, the amino group can be a handle for a variety of transformations, including diazotization followed by substitution, or conversion to other nitrogen-containing functional groups, leading to a diverse array of new compounds. rsc.org

Integration into Automated and High-Throughput Synthesis Platforms

The demand for new agrochemicals and pharmaceuticals with improved efficacy and safety profiles necessitates the rapid synthesis and screening of large compound libraries. nih.gov Automated and high-throughput synthesis platforms are becoming indispensable tools in this endeavor. researchgate.net The integration of this compound and its derivatives into such platforms could significantly accelerate the discovery of new active ingredients. researchgate.net

Key aspects of this integration include:

Development of Robust Reaction Protocols: Adapting existing synthetic routes or developing new ones that are amenable to automation is crucial. This involves the use of reagents and reaction conditions that are compatible with robotic liquid handling and parallel synthesis equipment. bristol.ac.uk

Miniaturization and Parallelization: High-throughput screening requires the synthesis of small quantities of a large number of compounds. acs.org Miniaturizing the reaction volumes and running multiple reactions in parallel in well-plate formats will be essential.

Data-Driven Optimization: Automated platforms can generate vast amounts of data that can be used to rapidly optimize reaction conditions and identify promising lead compounds through iterative cycles of synthesis and screening.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico modeling are revolutionizing the process of molecular design. plos.org By predicting the properties and reactivity of molecules before they are synthesized, these methods can save significant time and resources. nih.gov For this compound, computational approaches can be used to:

Design Novel Fungicide Candidates: By modeling the interaction of virtual derivatives with the target enzyme (succinate dehydrogenase), it is possible to design new molecules with potentially higher binding affinity and improved fungicidal activity. nih.govnih.gov Density Functional Theory (DFT) can be employed to optimize molecular geometries and calculate chemical descriptors for in silico screening. plos.orgfrontiersin.org

Predict Reactivity and Reaction Outcomes: Computational methods can be used to predict the most likely sites of reaction and the feasibility of proposed synthetic transformations, guiding the design of more efficient synthetic routes. researchgate.net This can be particularly useful in predicting the regioselectivity of C-H activation or other functionalization reactions. researchgate.net

Fluorine Scanning: Computational techniques like perturbative fluorine scanning can predict the optimal placement of fluorine atoms on a molecule to enhance binding affinity to a biological target. nih.gov This could be applied to the design of next-generation fungicides based on the this compound scaffold.

Computational ApproachApplication to this compound Derivatives
Molecular Docking Predicting binding affinity to target enzymes for fungicide design. nih.gov
Density Functional Theory (DFT) Optimizing molecular geometry and predicting reactivity. plos.org
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of new derivatives. mdpi.com
Free-Energy Perturbation Computational fluorine scanning to guide the design of more potent analogues. nih.gov

Expansion of Applications in Niche Chemical and Materials Science Fields

While the primary application of this compound is in the agrochemical sector, its unique structural and electronic properties make it an interesting candidate for exploration in other areas of chemistry and materials science. nih.gov The presence of the trifluorinated ring, in particular, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net

Potential niche applications include:

Organic Electronics: Fluorinated biphenyls are known to have applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgsciencedaily.com The trifluorophenyl moiety can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of organic electronic materials. researchgate.net Derivatives of this compound could be investigated as building blocks for novel organic semiconductors or host materials in OLEDs. nih.gov

Liquid Crystals: The rigid biphenyl (B1667301) core and the presence of fluorine atoms suggest that derivatives of this compound could exhibit liquid crystalline properties. Fluorinated compounds are widely used in liquid crystal displays due to their favorable dielectric anisotropy and viscosity.

Specialty Polymers: The amine functionality allows for the incorporation of this fluorinated biphenyl unit into polymer backbones, such as polyamides or polyimides. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in high-performance electronics and aerospace materials.

Persistent Organic Pollutants (POPs) Research: Understanding the environmental fate and behavior of fluorinated compounds is of growing importance. While not a POP itself, studying the properties of this compound could contribute to the broader understanding of how such molecules interact with the environment.

Q & A

Q. What are the common synthetic routes for 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine, and how do their yields compare?

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

  • Purity Variability : Impurities >2% (e.g., dehalogenated byproducts) can skew results. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Assay Conditions : Control pH (7.4 vs. 6.5 buffers) and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Data Triangulation : Cross-validate findings using multiple assays (e.g., fluorescence polarization + SPR) and computational docking studies .

Q. What computational strategies can elucidate the electronic effects of fluorine substituents in this compound?

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, revealing electron-withdrawing effects of fluorine on the biphenyl system .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior.
  • SAR Analysis : Correlate fluorine position (meta vs. para) with bioactivity using QSAR models trained on fluorinated biphenyl datasets .

Q. What are the challenges in scaling up synthesis for multi-gram quantities, and how can they be mitigated?

  • Byproduct Formation : At scale, palladium residues may persist. Implement scavengers (e.g., SiliaMetS Thiol) or switch to immobilized catalysts .
  • Solvent Recovery : Use fractional distillation to recycle toluene and reduce waste.
  • Crystallization Optimization : Employ anti-solvent (e.g., hexane) gradient addition to enhance crystal purity and yield .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under ambient conditions?

  • Accelerated Degradation Studies : Expose samples to light, heat (40°C), and humidity (75% RH) for 7 days. Monitor via LC-MS to identify degradation products (e.g., oxidative defluorination) .
  • Comparative Studies : Replicate stability assays from literature using identical protocols to isolate methodological variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.